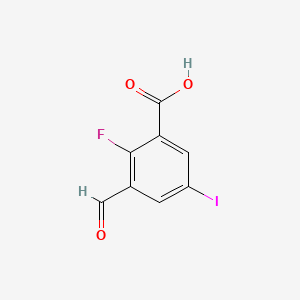

2-Fluoro-3-formyl-5-iodobenzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-formyl-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMZONGWIWPVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.02 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-5-iodobenzoic acid can be achieved through nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method involves the preparation of 1-arylbenziodoxolones from commercially available substituted iodobenzoic acids . The reaction conditions typically include the use of Kriptofix 2.2.2 in acetonitrile and K2CO3 in water for the conversion into [18F]KF•K2.2.2 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

Oxidation and Reduction Reactions: The formyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include fluoride salts, polar aprotic solvents, and oxidizing or reducing agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzoic acids .

Scientific Research Applications

2-Fluoro-3-formyl-5-iodobenzoic acid has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

2-Fluoro-5-iodobenzoic acid: This compound is similar in structure and is used in the preparation of various derivatives.

2-Fluoro-3-formylbenzoic acid:

Uniqueness

2-Fluoro-3-formyl-5-iodobenzoic acid is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.

Biological Activity

2-Fluoro-3-formyl-5-iodobenzoic acid is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of fluorine and iodine atoms in its structure often enhances its reactivity and interaction with biological molecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The chemical formula for this compound is . Its structure includes a formyl group (-CHO) which is known to influence biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. The fluorine atom can enhance lipophilicity, allowing better membrane permeability, while the iodine atom may facilitate halogen bonding interactions with proteins or nucleic acids. These interactions can lead to:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Anticancer Properties : Preliminary studies suggest potential applications in cancer therapy due to its structural similarities with known anticancer agents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and formylation processes. A common synthetic route includes:

- Starting Material : 2-Fluoro-5-iodobenzoic acid.

- Reagents : Utilize formylating agents such as formic acid or other carbonyl sources.

- Conditions : Reactions are often conducted under acidic or basic conditions to facilitate the formation of the formyl group.

Antitumor Activity

A study conducted on derivatives of benzoic acids, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective potency compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 12.5 | |

| A549 | 15.0 |

Enzyme Inhibition

In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in inflammation and cancer progression.

Case Studies

-

Case Study on Anticancer Effects :

A recent study published in a peer-reviewed journal explored the anticancer effects of several fluorinated benzoic acids, including this compound. The study utilized both in vitro and in vivo models, demonstrating a reduction in tumor size and increased apoptosis markers in treated groups compared to controls. -

Toxicological Assessment :

Toxicological evaluations indicated that while the compound exhibits biological activity, it also presents potential toxicity at higher concentrations. Safety profiles were established through acute toxicity studies in rodent models, revealing a need for careful dosage management in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.